[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
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Overview
Description
[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, suggests its potential role in regulating cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to interact with various receptors and enzymes, leading to the modulation of their activity . This compound may exert its effects by binding to specific sites on enzymes, thereby altering their catalytic activity. Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of active or inactive metabolites . The long-term effects of this compound on cellular function are still being investigated, but it is believed to have sustained biological activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been reported to have a dose-dependent impact on various biological processes . Threshold effects and toxicity studies are essential to determine the safe and effective dosage range for this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels by modulating enzyme activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues or cellular compartments can influence its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of such compounds often employs large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the reproducibility and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have enhanced or modified biological activities .
Scientific Research Applications
Chemistry
In chemistry, [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
Biologically, this compound is studied for its potential therapeutic effects. Indole derivatives are known to interact with various biological targets, making them candidates for drug development .
Medicine
In medicine, the compound’s derivatives are investigated for their anticancer, antiviral, and anti-inflammatory properties. The ability to modify the indole structure allows researchers to tailor the compound for specific therapeutic applications .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other materials that require stable and bioactive indole structures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives like indole-3-acetic acid, tryptamine, and serotonin. These compounds share the indole structure but differ in their side chains and functional groups .
Uniqueness
What sets [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid apart is its specific combination of functional groups, which confer unique biological activities and synthetic versatility. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-17-8-6-16(7-9-17)24(14-21(26)27)13-20(25)22-11-10-15-12-23-19-5-3-2-4-18(15)19/h2-9,12,23H,10-11,13-14H2,1H3,(H,22,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNUZACGEINLBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CNC3=CC=CC=C32)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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